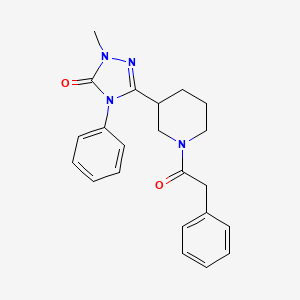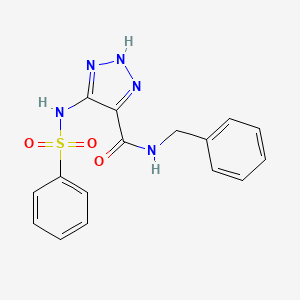
1-methyl-4-phenyl-3-(1-(2-phenylacetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Acylation: The piperidine ring is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the phenylacetyl derivative.
Triazole Formation: The triazole ring is formed by the cyclization of the acylated piperidine with hydrazine and a suitable aldehyde under acidic conditions.
Final Assembly: The final compound is obtained by methylation of the triazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase.
Pathways Involved: It inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-PHENYL-3-METHYL-4-PHENYL-1,2,4-TRIAZOLE: Another triazole derivative with different pharmacological properties.
Uniqueness: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H24N4O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-methyl-4-phenyl-5-[1-(2-phenylacetyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-24-22(28)26(19-12-6-3-7-13-19)21(23-24)18-11-8-14-25(16-18)20(27)15-17-9-4-2-5-10-17/h2-7,9-10,12-13,18H,8,11,14-16H2,1H3 |
Clave InChI |
IZANJSOOLLVXDL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate](/img/structure/B14962215.png)
![6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962219.png)
![N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B14962223.png)
![2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B14962227.png)
![2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962244.png)
![2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962248.png)
![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)

![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![(2E)-3-(4-methylphenyl)-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B14962268.png)
![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)
![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)
